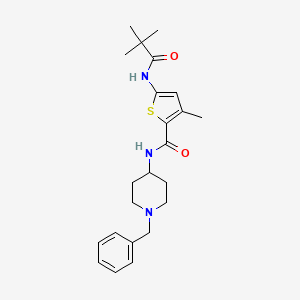
N-(2,6-dimethylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,6-dimethylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide, also known as GSK-3β inhibitor VIII, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a selective inhibitor of glycogen synthase kinase-3β (GSK-3β), an enzyme that plays a crucial role in various cellular processes, including glucose metabolism, cell cycle regulation, and gene expression.
作用机制
N-(2,6-dimethylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide inhibits this compoundβ activity by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream targets of this compoundβ, leading to the modulation of various cellular processes. The inhibition of this compoundβ by this compound has been shown to have therapeutic effects in various diseases, as discussed above.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific disease being studied. In Alzheimer's disease, the compound has been shown to reduce the hyperphosphorylation of tau protein, leading to the prevention of neurofibrillary tangle formation. In bipolar disorder, the compound has been shown to regulate mood and behavior. In cancer, the compound has been shown to inhibit tumor growth and metastasis.
实验室实验的优点和局限性
The advantages of using N-(2,6-dimethylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide in lab experiments include its high purity and high yield, making it suitable for various scientific research applications. The limitations of using the compound include its specificity for this compoundβ, which may limit its use in diseases that involve other cellular processes. Additionally, the compound may have off-target effects on other enzymes, leading to potential side effects.
未来方向
For the use of N-(2,6-dimethylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide include its potential use in the treatment of other diseases that involve this compoundβ, such as diabetes and inflammation. Additionally, the compound may be used in combination with other drugs to enhance its therapeutic effects. Further studies are needed to elucidate the specific mechanisms of action of the compound and to optimize its use in various diseases.
合成方法
The synthesis of N-(2,6-dimethylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves the reaction of 2,6-dimethylaniline and 2,3-epoxypropionic acid in the presence of a base catalyst, followed by the addition of acetic anhydride to form the final product. The synthesis method has been optimized to yield high purity and high yield of the compound, making it suitable for scientific research applications.
科学研究应用
N-(2,6-dimethylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, bipolar disorder, and cancer. The compound has been shown to inhibit this compoundβ activity, which is involved in the pathogenesis of these diseases. In Alzheimer's disease, this compoundβ is implicated in the hyperphosphorylation of tau protein, leading to the formation of neurofibrillary tangles. In bipolar disorder, this compoundβ is involved in the regulation of mood and behavior. In cancer, this compoundβ is implicated in tumor growth and metastasis.
属性
IUPAC Name |
N-(2,6-dimethylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-12-5-3-6-13(2)17(12)19-18(20)14-7-8-15-16(11-14)22-10-4-9-21-15/h3,5-8,11H,4,9-10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDCSLQDTXCGQMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC3=C(C=C2)OCCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

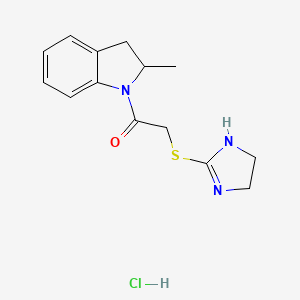
![N-[4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B7463214.png)
![N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]phenyl]pyridine-2-carboxamide](/img/structure/B7463219.png)
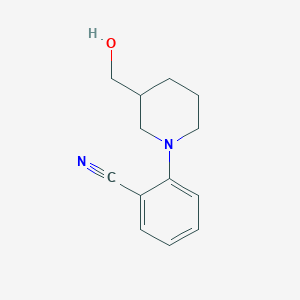
![3-(2-Methyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl)propanenitrile](/img/structure/B7463235.png)
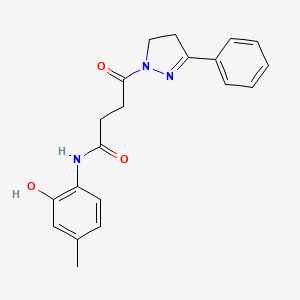
![N-[1-(3-chloroanilino)-1-oxopropan-2-yl]-2-methyl-1-methylsulfonyl-N-propyl-2,3-dihydroindole-5-carboxamide](/img/structure/B7463241.png)
![N-spiro[1,3-benzodioxole-2,1'-cyclopentane]-5-ylacetamide](/img/structure/B7463249.png)
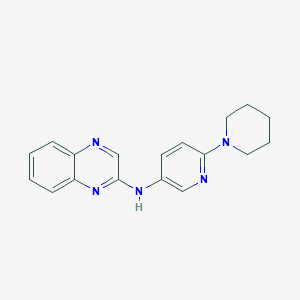
![1-Methyl-4-(4-methylphenoxy)pyrazolo[3,4-d]pyrimidine](/img/structure/B7463261.png)
![1-Methyl-4-phenoxypyrazolo[3,4-d]pyrimidine](/img/structure/B7463263.png)
